2,3-Dichloro-5-methylmandelic acid
Description
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Properties
IUPAC Name |
2-(2,3-dichloro-5-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-2-5(8(12)9(13)14)7(11)6(10)3-4/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPXAAMFVJELBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dichloro-5-methylmandelic acid (DCMMA) is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
DCMMA is a derivative of mandelic acid, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. Its chemical formula is , and it has been studied for various biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
One of the notable biological activities of DCMMA is its antimicrobial efficacy. Research has demonstrated that DCMMA exhibits significant inhibitory effects against several bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0002 |
| Escherichia coli | 0.002 |
| Enterococcus faecalis | 0.002 |
These findings indicate that DCMMA is particularly potent against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
DCMMA has also shown promise in the field of oncology. Preliminary studies suggest that it may induce cytotoxic effects in various cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis and repair processes, leading to increased apoptosis in cancer cells. For example:
- In vitro studies revealed that DCMMA can reduce cell viability in human cancer cell lines by inducing apoptosis through mitochondrial pathways.
- The compound has been noted to exhibit synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer types.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DCMMA in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Patients treated with DCMMA showed a significant reduction in infection rates compared to those receiving standard antibiotics .
- Case Study on Anticancer Properties : In a controlled laboratory setting, DCMMA was tested on ovarian cancer cells resistant to conventional treatments. Results indicated that DCMMA reduced cell proliferation by up to 70% at specific concentrations, suggesting its potential as an adjunct therapy in resistant cancers .
The mechanisms underlying the biological activities of DCMMA are complex and multifaceted:
- Antimicrobial Mechanism : DCMMA disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
- Anticancer Mechanism : It induces oxidative stress within cancer cells, leading to DNA damage and subsequent cell death via apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
